molecular formula C19H12N2O2 B8250415 4-(1,10-Phenanthrolin-5-yl)benzoic acid

4-(1,10-Phenanthrolin-5-yl)benzoic acid

Cat. No.: B8250415
M. Wt: 300.3 g/mol
InChI Key: WDRBWKSTPGMTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,10-Phenanthrolin-5-yl)benzoic acid is a chemical compound with the molecular formula C19H12N2O2 and a molecular weight of 300.31 g/mol . It is a derivative of benzoic acid and phenanthroline, which are both well-known compounds in organic chemistry. This compound is of interest due to its unique structure, which combines the properties of both benzoic acid and phenanthroline, making it useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-(1,10-Phenanthrolin-5-yl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reaction, where 1,10-phenanthroline is reacted with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(1,10-Phenanthrolin-5-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenanthroline moiety allows for substitution reactions, where different substituents can be introduced at specific positions on the phenanthroline ring.

Scientific Research Applications

4-(1,10-Phenanthrolin-5-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,10-Phenanthrolin-5-yl)benzoic acid involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The phenanthroline moiety allows for intercalation between DNA bases, disrupting the normal function of DNA and leading to cell death in cancer cells . Additionally, the benzoic acid group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

4-(1,10-Phenanthrolin-5-yl)benzoic acid can be compared to other similar compounds, such as:

Properties

IUPAC Name

4-(1,10-phenanthrolin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-19(23)13-7-5-12(6-8-13)16-11-14-3-1-9-20-17(14)18-15(16)4-2-10-21-18/h1-11H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRBWKSTPGMTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.